molecular formula C24H23F4NO3 B2725578 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 328019-77-8

6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2725578
CAS No.: 328019-77-8
M. Wt: 449.446
InChI Key: HLSVIZFAYYJHSF-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H23F4NO3 and its molecular weight is 449.446. The purity is usually 95%.
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Biological Activity

The compound 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one , identified by its CAS number 228113-66-4, belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Ethyl group at position 6
  • Fluorophenyl moiety at position 3
  • Hydroxy group at position 7
  • Piperidinylmethyl group at position 8
  • Trifluoromethyl group at position 2

This structural diversity is crucial for its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with similar chromenone structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit the expression of inflammatory markers such as IL-6 and CIG5 in cellular models. The compound's structural features suggest it may similarly modulate inflammatory pathways, potentially through inhibition of bromodomain-containing protein 4 (BRD4), a target implicated in various inflammatory disorders .

Antimicrobial Activity

The compound serves as an intermediate in synthesizing derivatives that exhibit notable antimicrobial properties. Its derivatives have been evaluated for their efficacy against a range of pathogens, demonstrating promising results in inhibiting bacterial growth. Notably, modifications to the core structure can enhance antimicrobial potency, as evidenced by studies focusing on Schiff bases and hydrazides derived from chromenone scaffolds.

Case Studies

  • In vitro Studies on Inflammatory Response
    • A study evaluated the impact of similar chromenone derivatives on inflammatory gene expression using quantitative real-time PCR (qRT-PCR). The results indicated a significant reduction in IL-6 levels upon treatment with these compounds, suggesting potential therapeutic applications in managing inflammatory diseases .
  • Antimicrobial Efficacy
    • A series of experiments assessed the antimicrobial activity of various derivatives synthesized from the core chromenone structure. Results showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in developing effective antimicrobial agents.

Table 1: Biological Activities of Related Chromenone Derivatives

Compound NameActivity TypeTarget Pathway/MechanismReference
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy...Anti-inflammatoryInhibition of IL-6 expression
Schiff base derived from chromenoneAntimicrobialBacterial cell wall synthesis
Hydrazide derivativeAntimicrobialDisruption of membrane integrity

Properties

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F4NO3/c1-2-14-12-17-21(31)19(15-6-8-16(25)9-7-15)23(24(26,27)28)32-22(17)18(20(14)30)13-29-10-4-3-5-11-29/h6-9,12,30H,2-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSVIZFAYYJHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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